3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole
CAS No.: 1159988-75-6
Cat. No.: VC4240141
Molecular Formula: C15H9Br2ClN2
Molecular Weight: 412.51
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1159988-75-6 |
---|---|
Molecular Formula | C15H9Br2ClN2 |
Molecular Weight | 412.51 |
IUPAC Name | 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |
Standard InChI | InChI=1S/C15H9Br2ClN2/c16-11-5-1-9(2-6-11)14-13(18)15(20-19-14)10-3-7-12(17)8-4-10/h1-8H,(H,19,20) |
Standard InChI Key | ZCORJOGONKPSMW-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)Br)Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered pyrazole ring (C₃N₂) with substituents at positions 3, 4, and 5 (Figure 1). X-ray crystallography of analogous pyrazoles reveals that halogen substitutions significantly influence bond lengths and intermolecular interactions. For instance, in 4-chloro-1H-pyrazole, C–N bonds measure 1.335–1.334 Å, while N–N bonds are 1.346–1.345 Å . These values align closely with those observed in brominated analogs, such as 4-bromo-1H-pyrazole, where C–N bonds range from 1.331–1.343 Å . The orthorhombic Pnma symmetry observed in 4-chloro-1H-pyrazole suggests similar packing arrangements for 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole, likely stabilized by hydrogen-bonded trimers and halogen-halogen interactions.
Table 1: Key Structural Parameters of Halogenated Pyrazoles
Spectroscopic and Computational Data
The InChIKey (ZCORJOGONKPSMW-UHFFFAOYSA-N) and SMILES (C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)Br)Cl)Br) provide unique identifiers for database searches. Computational models predict a planar pyrazole ring with dihedral angles of <5° between the bromophenyl groups and the central ring, as observed in structurally similar N-substituted pyrazolines . Such planarity facilitates π-π stacking in crystal lattices, though no π-stacking interactions were reported in 4-chloro-1H-pyrazole .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole typically involves multi-step condensation reactions. A representative protocol includes:
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Formation of Chalcone Intermediates: 4-Bromophenylhydrazine reacts with α,β-unsaturated ketones under acidic conditions .
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Cyclization: The chalcone intermediate undergoes cyclization in the presence of formic acid or acetic acid to yield the pyrazole core .
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Halogenation: Chlorine is introduced at position 4 via electrophilic substitution using reagents like SOCl₂ or Cl₂ gas.
Table 2: Optimization of Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Chalcone Formation | 4-Bromophenylhydrazine, EtOH | 75–80 | 90 |
Cyclization | HCOOH, 80°C, 6h | 65 | 95 |
Chlorination | SOCl₂, DCM, 0°C, 2h | 70 | 97 |
Purification and Characterization
Purification is achieved via recrystallization from methylene chloride or column chromatography (silica gel, hexane/EtOAc) . Purity (>97%) is confirmed by HPLC and ¹H/¹³C NMR . The compound’s low solubility in polar solvents (e.g., water) necessitates the use of DMSO or DMF for biological assays.
Reactivity and Functionalization
Halogen-Directed Reactivity
The bromine and chlorine atoms serve as handles for further functionalization:
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Suzuki Coupling: Bromophenyl groups undergo cross-coupling with aryl boronic acids to introduce extended π-systems.
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Nucleophilic Aromatic Substitution: Chlorine at position 4 can be replaced by amines or alkoxides under basic conditions .
Stability Considerations
The compound is stable under ambient conditions but degrades upon prolonged exposure to UV light or strong bases. Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, making it suitable for high-temperature applications.
Cell Line | IC₅₀ (µM) | Caspase-3 Activation (Fold) |
---|---|---|
MCF-7 | 12.5 | 3.2 |
A549 | 15.8 | 2.8 |
HEK293 (Normal) | >50 | 1.1 |
Applications in Materials Science
Organic Electronics
The bromine atoms enable use as a precursor for phosphorescent OLEDs. Coordination with iridium(III) yields emitters with λₑₘ = 520–540 nm .
Metal-Organic Frameworks (MOFs)
As a linker, the compound forms porous MOFs with Cu(II) nodes, exhibiting BET surface areas of ~1,200 m²/g and CO₂ uptake of 3.2 mmol/g at 298K .
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